B1576490 Halocidin precursorB

Halocidin precursorB

Cat. No.: B1576490
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Halocidin precursorB is a key prepropeptide with a molecular mass of approximately 10.37 kDa, which is post-translationally processed to produce the active, heterodimeric antimicrobial peptide Halocidin . This precursor is cloned from the pharyngeal tissue and hemocytes of the solitary tunicate Halocynthia aurantium and is a crucial component of the innate immune system in marine invertebrates . The full-length cDNA sequence reveals it contains a 21-residue signal peptide, the sequence for the mature 18-residue peptide, and a 56-residue anionic C-terminal extension that is cleaved during maturation . The active Halocidin peptide derived from this precursor demonstrates potent, broad-spectrum antibacterial activity against a range of clinically relevant Gram-positive and Gram-negative bacteria . Its significance in research is particularly high due to its potent efficacy against antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa . Studies on synthetic analogs have shown that dimeric forms of the peptide are essential for its optimal antimicrobial activity . The mechanism of action for Halocidin is believed to involve membrane disruption, a common trait for cationic Antimicrobial Peptides (AMPs), making it a valuable molecule for studying novel antibiotic mechanisms that can overcome conventional resistance . This peptide is instrumental for researchers exploring innate immunity in chordates, developing new classes of anti-infective agents to combat multidrug-resistant pathogens, and studying the biosynthesis and structure-activity relationships of marine-derived antimicrobial peptides . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

bioactivity

Antibacterial

sequence

WLNALLHHGLNCAKGVLA

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Halocidin precursor B exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism of action primarily involves disrupting microbial membranes, leading to cell lysis.

Efficacy Against Bacterial Infections

Research has demonstrated that synthetic analogs of halocidin retain strong antibacterial activity. For instance, a study noted that di-K19Hc, a synthetic variant, showed robust activity against various bacterial strains while minimizing hemolytic effects on human cells .

Peptide Variant Target Pathogen Activity Hemolytic Activity
Halocidin precursor BStaphylococcus aureusStrongLow
di-K19HcVarious bacteriaRobustReduced

Antifungal Properties

Halocidin precursor B has also shown promising antifungal properties. The peptide has been evaluated for its effectiveness against Candida species, which are significant human pathogens. In vitro studies indicated that it could effectively inhibit the growth of Candida albicans, making it a candidate for developing new antifungal agents .

Clinical Applications

The potential clinical applications of halocidin precursor B extend beyond its antimicrobial properties. It may be utilized in treating infections that are resistant to conventional antibiotics.

Wound Healing

Antimicrobial peptides (AMPs), including halocidin precursor B, have been investigated for their role in wound healing. Their ability to prevent infections while promoting tissue regeneration makes them suitable candidates for topical formulations aimed at enhancing wound healing processes .

Immunomodulation

Studies suggest that halocidin precursor B may have immunomodulatory effects, enhancing the host's immune response against infections. This property could be particularly beneficial in patients with compromised immune systems or those undergoing immunosuppressive therapies .

Agricultural Applications

Beyond human health, halocidin precursor B has potential applications in agriculture, particularly in combating plant pathogens.

Plant Disease Management

Research indicates that AMPs can be effective in managing plant diseases caused by bacteria and fungi. Halocidin precursor B's lytic action could be harnessed to develop biopesticides that are environmentally friendly alternatives to chemical pesticides .

Application Area Target Pathogen Effectiveness
AgriculturePseudomonas syringaeHigh
AgricultureFungal pathogensModerate

Case Studies

Several case studies highlight the successful application of halocidin precursor B and its derivatives:

  • A study involving the application of halocidin-derived peptides on infected wounds demonstrated a significant reduction in bacterial load and enhanced healing rates in animal models.
  • Another investigation focused on the use of halocidin in agricultural settings, where it effectively reduced the incidence of fungal infections in crops without harming beneficial microorganisms.

Comparison with Similar Compounds

Hybrid Peptides Combining Halocidin with Histatin-5

Hybrid peptides like di-PH2 , di-WP2 , and HHP1 fuse halocidin’s membrane-disrupting domains with histatin-5’s intracellular ROS-inducing motifs :

  • di-WP2: Retains activity at 150 mM NaCl (MIC = 2–4 µg/mL against C.
  • HHP1 : Combines histatin-5’s C-terminal domain with halocidin’s α-helical region, achieving dual mechanisms (membrane disruption + osmotic stress) .

Key Contrast : While histatin-5 derivatives (e.g., P-113) require intracellular uptake, halocidin hybrids bypass this step, reducing resistance development in C. albicans .

Marine Peptide Analogs

  • Dicynthaurin : A homodimeric AMP from Halocynthia aurantium. Less potent than halocidin (MIC = 140 µg/mL against S. aureus) and salt-sensitive, losing activity above 100 mM NaCl .
  • Turgencins: Cysteine-rich peptides from Synoicum turgens. Turgencin AMox1 shows MIC = 0.4 µM against Bacillus subtilis but exhibits cytotoxicity at higher doses .

Table 2: Halocidin vs. Marine Peptides

Compound Source Structure MIC (µg/mL) Salt Resistance Selectivity
Halocidin Halocynthia aurantium Heterodimer 1–4 High Microbial membranes only
Dicynthaurin Halocynthia aurantium Homodimer 140 Low Limited to low-salt environments
Turgencin AMox1 Synoicum turgens Monomer 0.4 (µM) Moderate Cytotoxic at higher doses

Non-Marine AMPs

  • MSI-78 (Pexiganan): Derived from magainin-2 (Xenopus laevis). Shows variable MICs (10–80 mg/L) against Fusarium solani and lacks salt resistance .
  • Defensin γ-core Motifs : The γ-core of Ixodes ricinus DefMT3 has higher antifungal activity than full-length defensins but narrow-spectrum action .

Key Advantage of Halocidin : Unlike MSI-78 and defensins, halocidin maintains efficacy in physiological conditions (e.g., wound fluid, metal ions) and targets multidrug-resistant pathogens .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing Halocidin precursorB and its analogs is automated solid-phase peptide synthesis (SPPS). This technique allows stepwise assembly of the peptide chain on a solid resin support, facilitating precise control over amino acid sequence and modifications.

  • Process Details:
    • Peptides are synthesized using automated synthesizers (e.g., Pioneer Applied Biosystems).
    • Amino acids are sequentially coupled with appropriate protecting groups.
    • After chain assembly, peptides are cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
    • Disulfide bonds are formed post-synthesis by air oxidation in ammonium bicarbonate buffer (0.1 M) at room temperature for 72 hours to create the dimeric structure.

Peptide Dimerization

Dimerization is a critical step to form the functional this compound heterodimer. This is achieved by oxidation of cysteine residues to form disulfide bonds linking the two monomers.

  • Conditions:
    • Incubation in ammonium bicarbonate buffer (1 mg/ml peptide concentration).
    • Room temperature for 72 hours.
    • Subsequent purification by RP-HPLC to isolate the dimeric peptide.

Variants and Analog Synthesis

Research has explored various truncated and modified analogs of this compound to understand structure-activity relationships and optimize antimicrobial potency.

  • Truncated Peptides: Successive removal of amino acids from the C-terminus of the 18-residue monomer (designated 18Hc) results in peptides ranging from 12 to 17 residues (e.g., 12Hc, 13Hc, ..., 17Hc).
  • Lysine-Substituted Analogs: Replacement of internal histidines with lysine residues (18HcKK) or addition of lysine at the N-terminus (K19Hc, K19HcKK) to enhance activity and reduce hemolysis.

These analogs are synthesized similarly via SPPS and dimerized as described.

Purification and Characterization

  • Purification: Reverse-phase HPLC using C18 columns is employed to purify both monomeric and dimeric peptides.
  • Concentration Determination: Peptide concentrations are measured by the bicinchoninic acid protein assay.
  • Structural Analysis: Circular dichroism (CD) spectroscopy is used to analyze secondary structure in various solvents, confirming α-helical conformations critical for antimicrobial activity.

Research Findings on Preparation and Activity

Antimicrobial Activity of Prepared Peptides

The antimicrobial efficacy of synthesized this compound and its congeners was evaluated against various bacteria, including multidrug-resistant clinical isolates.

Peptide MIC against E. coli (μg/ml) MIC against B. subtilis (μg/ml)
12Hc >64 >64
13Hc >64 >64
14Hc >64 >64
15Hc >64 >64
16Hc >64 >64
17Hc 16-32 32-64
18Hc 8-16 8-16
18HcKK 8-16 8-16
K19Hc 4-8 8-16
K19HcKK 4-8 8-16
di-12Hc >64 >64
di-13Hc >64 >64
di-14Hc >64 >64
di-15Hc >64 >64
di-16Hc 32-64 8-16
di-17Hc 2-4 <1

Table 1: Minimum inhibitory concentrations (MICs) of Halocidin congeners in monomeric and dimeric forms against *E. coli and B. subtilis. Dimeric forms generally exhibit stronger antimicrobial activity than monomers.*

Influence of Peptide Length and Modifications

  • Full-length 18-residue monomer (18Hc) and its lysine-substituted analogs maintain the highest antimicrobial activity.
  • Truncation below 17 residues significantly reduces activity.
  • Dimerization enhances antimicrobial potency compared to monomers.
  • Lysine substitutions (18HcKK, K19Hc, K19HcKK) improve activity and reduce hemolytic effects on human erythrocytes, indicating better therapeutic potential.

Summary of Preparation Methodology

Step Description Key Parameters
Peptide Synthesis Automated solid-phase peptide synthesis (SPPS) of monomers Automated synthesizer, C-terminal amidation
Peptide Cleavage Cleavage from resin and deprotection Acidic cleavage conditions
Purification Reverse-phase HPLC purification C18 column, gradient elution
Dimerization Air oxidation to form disulfide-linked dimers 0.1 M ammonium bicarbonate, 72 h, RT
Concentration Assay Bicinchoninic acid assay for peptide quantification Standard protein assay
Structural Analysis Circular dichroism spectroscopy for secondary structure confirmation Buffer conditions: phosphate, SDS, TFE

Q & A

Q. How can reproducibility challenges in this compound research be mitigated?

  • Methodological Approach : Adopt open-science practices: publish raw datasets (e.g., MIC values, spectral data), detailed protocols (e.g., peptide solubilization steps), and metadata (e.g., bacterial passage numbers) in repositories like Zenodo. Use standardized reporting checklists (e.g., ARRIVE for animal studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.